molecular formula C15H27NO4 B13072650 2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid

Cat. No.: B13072650
M. Wt: 285.38 g/mol
InChI Key: QPWSNIIKABIFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid is a compound that belongs to the class of amino acids protected by the tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may use continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid (TFA), dichloromethane.

    Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), tetrahydrofuran (THF).

Major Products Formed

    Substitution: Free amino acid.

    Coupling: Peptides and dipeptides.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino acid, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylcyclohexyl)propanoic acid is unique due to its specific structure, which includes a cyclohexyl ring with a methyl substituent. This structural feature can influence its reactivity and the properties of the peptides synthesized from it, making it a valuable compound in specialized peptide synthesis applications.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

3-(4-methylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H27NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h10-12H,5-9H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

QPWSNIIKABIFMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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